2-(4-Methylpiperazin-1-yl)-5-nitroaniline

Übersicht

Beschreibung

The compound “2-(4-Methylpiperazin-1-yl)-5-nitroaniline” is a chemical compound. However, there is limited information available about this specific compound. It is likely to be a derivative of piperazine, which is a common moiety in many pharmaceutical drugs1.

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of research in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group2. However, the specific synthesis process for “2-(4-Methylpiperazin-1-yl)-5-nitroaniline” is not readily available in the literature.Molecular Structure Analysis

The molecular structure of a compound similar to “2-(4-Methylpiperazin-1-yl)-5-nitroaniline”, namely “(4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone”, has been reported. The empirical formula is C12H15N3O33. However, the specific molecular structure of “2-(4-Methylpiperazin-1-yl)-5-nitroaniline” is not readily available in the literature.Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “2-(4-Methylpiperazin-1-yl)-5-nitroaniline”. However, piperazine derivatives are known to undergo a variety of chemical reactions, including cyclization, ring opening, and intermolecular cycloaddition2.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Methylpiperazin-1-yl)-5-nitroaniline” are not readily available in the literature.Wissenschaftliche Forschungsanwendungen

1. Application in Antidepressant Research

- Summary of Application: The compound 2-(4-methyl piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile (NA-2), which is structurally similar to 2-(4-Methylpiperazin-1-yl)-5-nitroaniline, was screened in rodent models of depression . The study aimed to explore the antidepressant-like effects of this compound.

- Methods of Application: The compound was administered to rodents in both acute and chronic (14 days) treatment regimens. The effects were evaluated using the forced swim test (FST) and tail suspension test (TST), which are standard tests for assessing antidepressant activity .

- Results: The compound exhibited antidepressant-like effects at lower dose levels in the mice forced swim test (FST). A similar dose-immobility profile was observed in both mice FST and tail suspension test (TST). Chronic treatment with the compound restored the behavioral deficits in olfactory bulbectomized (OBX) rats .

2. Application in Anti-inflammatory Research

- Summary of Application: A new piperazine derivative, (4-methylpiperazin-1-yl) (1-phenyl-1H-pyrazol-4-yl)methanone, which is structurally related to 2-(4-Methylpiperazin-1-yl)-5-nitroaniline, was studied for its anti-nociceptive and anti-inflammatory effects .

- Methods of Application: The compound was administered orally to mice at doses of 50, 100, or 200 mg/kg. The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using the models of paw edema and pleurisy induced by carrageenan .

- Results: The compound decreased the number of writhings induced by acetic acid in a dose-dependent manner. It also reduced paw licking time in the second phase of the formalin test. Furthermore, it reduced edema formation at all hours of the paw edema induced by carrageenan test and reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α in the pleurisy test .

3. Application in Antibacterial Research

- Summary of Application: A novel compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which is structurally related to 2-(4-Methylpiperazin-1-yl)-5-nitroaniline, was synthesized and studied for its antibacterial activity .

- Methods of Application: The compound was synthesized via a three-step protocol. Its structure was confirmed by HRMS, IR, 1H and 13C NMR experiments .

- Results: The study reported the synthesis and characterization of this novel Mannich derivative with promising antibacterial activity .

4. Application in Antihistamine Research

- Summary of Application: Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance. The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .

- Methods of Application: Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

- Results: The piperazine ring is a component in potential treatments for Parkinson’s and Alzheimer’s disease , and known antibiotic drugs Ciprofloxacin and Ofloxacin. Moreover, they are also used as psychoactive substances used illegally for recreational purposes .

5. Application in Vasodilation Research

- Summary of Application: Pyridine-3-carbonitrile derivatives, which are structurally similar to 2-(4-Methylpiperazin-1-yl)-5-nitroaniline, have been studied for their vasodilation activities .

- Methods of Application: The compound was synthesized and its structure was confirmed by HRMS, IR, 1H and 13C NMR experiments .

- Results: The study reported the synthesis and characterization of this novel compound with promising vasodilation activities .

6. Application in Antibacterial Research

- Summary of Application: A novel compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, which is structurally related to 2-(4-Methylpiperazin-1-yl)-5-nitroaniline, was synthesized and studied for its antibacterial activity .

- Methods of Application: The compound was synthesized via a three-step protocol. Its structure was confirmed by HRMS, IR, 1H and 13C NMR experiments .

- Results: The study reported the synthesis and characterization of this novel Mannich derivative with promising antibacterial activity .

Safety And Hazards

The safety and hazards associated with “2-(4-Methylpiperazin-1-yl)-5-nitroaniline” are not readily available in the literature. However, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar compounds4.

Zukünftige Richtungen

There is limited information available on the future directions of research involving “2-(4-Methylpiperazin-1-yl)-5-nitroaniline”. However, piperazine derivatives continue to be a subject of research due to their prevalence in pharmaceutical drugs5.

Eigenschaften

IUPAC Name |

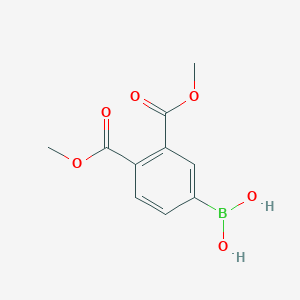

2-(4-methylpiperazin-1-yl)-5-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-13-4-6-14(7-5-13)11-3-2-9(15(16)17)8-10(11)12/h2-3,8H,4-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDHQVXJWUWDCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660902 | |

| Record name | 2-(4-Methylpiperazin-1-yl)-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Methylpiperazin-1-yl)-5-nitroaniline | |

CAS RN |

5367-66-8 | |

| Record name | 2-(4-Methylpiperazin-1-yl)-5-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-Methyl-4H-[1,2,4]triazol-3-YL)-phenylamine](/img/structure/B1451282.png)

![(4,8-Bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene-2,6-diyl)bis(trimethylstannane)](/img/structure/B1451285.png)

![3-[2-(4-Methyl-piperidin-1-YL)-ethoxy]-benzoic acid hydrochloride](/img/structure/B1451291.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451300.png)

![2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1451302.png)